Cas no 461432-26-8 (Dapagliflozin)

Conclusion: dapagliflozin (bms-512148) is a competitive glucose cotransporter 2 (SGLT2) inhibitor, which can lead to the excretion of glucose in urine and is used in the study of diabetes mellitus (DM) Conclusion: dapagliflozin induces HIF1 expression and attenuates renal IR injury
Dapagliflozin structure
Dapagliflozin structure
Dapagliflozin
461432-26-8
C21H25ClO6
408.8726
MFCD13182359
68167

Dapagliflozin Properties

Names and Identifiers

    • Dapagliflozin
    • (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol
    • Dapagliflozin S1548 Selleck
    • (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
    • BMS5121458
    • BMS512148
    • Dapagliflozin BMS-512148
    • (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethy)tetrahydro-2H-pyran-3,4,5-triol
    • (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-trio
    • [14C]-Dapagliflozin
    • BMS-512148
    • dapaglifozin
    • D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-,(1S)
    • Forxiga (TN)
    • Forxiga
    • Farxiga
    • BMS 512148
    • 1ULL0QJ8UC
    • Dapagliflozin [USAN:INN]
    • (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6- (hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • (1S)-1,5-anhydro-1-[4-chloro-3-(4-eth
    • +Expand
    • MFCD13182359
    • JVHXJTBJCFBINQ-ADAARDCZSA-N
    • 1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1
    • ClC1C([H])=C([H])C(=C([H])C=1C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])C([H])([H])[H])[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H]

Computed Properties

  • 408.13400
  • 4
  • 6
  • 6
  • 28
  • 472
  • 99.4

Experimental Properties

  • 1.84440
  • 99.38000
  • 1.349

Dapagliflozin Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0039X7-100mg
(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol
461432-26-8 97%
100mg
$17.00 2024-05-01
A2B Chem LLC
AB52027-100mg
(2S,3R,4R,5S,6R)-2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol
461432-26-8 97%
100mg
$16.00 2024-04-20
abcr
AB437290-250 mg
Dapagliflozin, 97%; .
461432-26-8 97%
250MG
€111.30 2023-03-08
Advanced ChemBlocks
G-7893-100MG
Dapagliflozin
461432-26-8 98%
100MG
$20 2023-09-15
Ambeed
A120381-5mg
(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
461432-26-8 97%
5mg
$5.0 2024-07-19
Axon Medchem
3121-10 mg
Dapagliflozin
461432-26-8 100%
10mg
€60.00 2023-07-10
DC Chemicals
DC6904-100 mg
DAPAGLIFLOZIN
461432-26-8
100mg
$200.0 2022-02-28
eNovation Chemicals LLC
D498360-5G
d-glucitol, 1,5-anhydro-1-c-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, (1s)-
461432-26-8 97%
5G
$145 2022-10-10
Key Organics Ltd
BL-0052-1MG
Dapagliflozin
461432-26-8 >95%
1mg
£36.00 2023-09-08
S e l l e c k ZHONG GUO
S1548-10mM (1mL in DMSO)
Dapagliflozin
461432-26-8 99.99%
10mM (1mL in DMSO)
¥958.23 2023-09-16

Dapagliflozin Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1.5 h, rt → 68 °C; 1 h, 68 °C → 65 °C; 0.5 h
1.2 Solvents: Isopropyl acetate ;  25 °C; 10 min
1.3 1 h
Reference
Crystalline solvates of amino acid complexes with (1S)-1,5-anhydro-L-C-(3-((phenyl)methyl)phenyl)-D-glucitol were prepared as SGLT2 inhibitors for the treatment of diabetes
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Sodium iodide Solvents: Acetonitrile ;  25 - 30 °C; 3 h, 30 - 35 °C
1.2 Reagents: Triethylamine ;  4 h, 25 - 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
1.4 Solvents: Cyclohexane ,  Water
Reference
Process for the preparation of dapagliflozin
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Boron trifluoride etherate Solvents: Acetonitrile ;  0 - 25 °C; 6 - 8 h, 15 - 25 °C
1.2 Reagents: Water Solvents: tert-Butyl methyl ether
Reference
Preparation of SGLT-2 inhibitors and its intermediates
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Water ;  35 °C → 55 °C; 30 - 40 min, 50 - 55 °C
1.2 Solvents: Cyclohexane
Reference
An improved process for preparation of dapagliflozin propanediol monohydrate
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Isopropyl acetate ,  Water ;  20 min, 25 - 30 °C
1.2 Solvents: Cyclohexane ;  25 - 30 °C; 2 h, 25 - 30 °C; 30 °C → 20 °C; 6 h, 15 - 20 °C
1.3 Solvents: Isopropyl acetate ;  30 °C → 50 °C; 30 min, 25 - 30 °C; 50 °C → 30 °C; 15 min, 25 - 30 °C
1.4 Solvents: Cyclohexane ;  2 h, 25 - 30 °C; 30 °C → 20 °C; 2 h, 15 - 20 °C
Reference
Process for the preparation of (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (dapagliflozin) and its solvate thereof
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
Reference
Improved process for dapagliflozin propanediol monohydrate
, India, , ,

Synthetic Circuit 7

Reaction Conditions
Reference
An improved process for preparation of dapagliflozin propanediol monohydrate
, India, , ,

Synthetic Circuit 8

Reaction Conditions
Reference
Process for the preparation of dapagliflozin
, India, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Premix of dapagliflozin and process for the preparation thereof
, India, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Dapagliflozin hemihydrate and crystal form thereof, preparation method, and pharmaceutical composition thereof
, China, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Bilayer tablet formulations
, United States, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Drug formulations using water soluble antioxidants
, United States, , ,

Synthetic Circuit 13

Reaction Conditions
Reference
Process for the preparation of (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (dapagliflozin) and its solvate thereof
, India, , ,

Synthetic Circuit 14

Reaction Conditions
Reference
Bilayer tablet formulations containing metformin and SGLT2 inhibitor
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Pharmaceutical formulations containing dapagliflozin propylene glycol hydrate
, World Intellectual Property Organization, , ,

Dapagliflozin Raw materials

Dapagliflozin Preparation Products

Dapagliflozin Suppliers

atkchemica
Gold Member
Audited Supplier Audited Supplier
(CAS:461432-26-8)Dapagliflozin
CL0195
in Stock
1g/5g/10g/100g
95%+
Wednesday, 27 November 2024 17:18
discuss personally

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